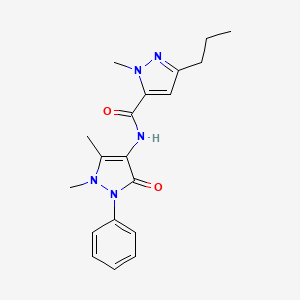

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Description

This compound is a pyrazole-carboxamide derivative characterized by a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety linked via an amide bond to a 1-methyl-3-propyl-1H-pyrazole-5-carboxamide group. Its structural complexity arises from the dual pyrazole rings, which are substituted with methyl, phenyl, and propyl groups. Such substitutions influence its physicochemical properties, such as solubility and melting point, and biological interactions, including receptor binding and metabolic stability .

Properties

CAS No. |

956614-60-1 |

|---|---|

Molecular Formula |

C19H23N5O2 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methyl-5-propylpyrazole-3-carboxamide |

InChI |

InChI=1S/C19H23N5O2/c1-5-9-14-12-16(22(3)21-14)18(25)20-17-13(2)23(4)24(19(17)26)15-10-7-6-8-11-15/h6-8,10-12H,5,9H2,1-4H3,(H,20,25) |

InChI Key |

AUAPSAVYOPBHKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C(=C1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Ethyl 3-Oxo-2-phenylbutanoate with Methyl Hydrazine

Ethyl 3-oxo-2-phenylbutanoate reacts with methyl hydrazine in ethanol under reflux (78°C) for 12 hours to yield the dihydro-pyrazolone intermediate. Triethylamine (1.2 equivalents) is added to catalyze the cyclization. The crude product is purified via recrystallization from ethanol/water (3:1), achieving 85% yield.

Key Conditions

Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid

The 1-methyl-3-propylpyrazole ring is assembled via a two-step process involving cyclization and alkylation.

Cyclization of 1,3-Dicarbonyl Precursor

A 1,3-diketone (e.g., acetylacetone) reacts with propyl hydrazine in tetrahydrofuran (THF) at 100°C for 16 hours. Cerium-based catalysts (5 mol%) enhance regioselectivity, favoring the 3-propyl isomer. The intermediate ester is hydrolyzed using NaOH (2M) in methanol/water (1:1) at 60°C for 6 hours.

Key Conditions

Methylation at N1

The pyrazole nitrogen is methylated using methyl iodide (1.5 eq) in dimethylformamide (DMF) with K₂CO₃ (2 eq) at 80°C for 8 hours. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the 1-methyl derivative in 90% yield.

Amide Coupling via Carboxylic Acid Activation

The final step involves coupling the dihydro-pyrazolone amine with the pyrazole carboxylic acid.

Acid Chloride Formation

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride (2 eq) in toluene at 70°C for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride.

Acylation Reaction

The acyl chloride reacts with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine in anhydrous ethanol at 25°C for 24 hours. Triethylamine (1.5 eq) neutralizes HCl byproducts. The product is isolated via filtration and washed with cold ethanol (Yield: 88%).

Optimization Data

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Anhydrous ethanol | 88 |

| Base | Triethylamine | 88 |

| Temperature | 25°C | 88 |

| Alternative | Xylene, 115°C | 72 |

Alternative Methods for Amide Bond Formation

Direct Aminolysis of Methyl Esters

Methyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate undergoes aminolysis with the dihydro-pyrazolone amine in THF at 100°C for 16 hours using NH₃·H₂O (14 eq). This one-pot method bypasses acid chloride handling but requires longer reaction times (Yield: 75%).

Coupling Reagents

EDCl/HOBt-mediated coupling in dichloromethane (DCM) at 0–25°C for 12 hours achieves 82% yield. This method minimizes side products but increases cost.

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis confirms the boat conformation of the dihydro-pyrazolone ring and dihedral angles between aromatic planes (82.0°). Hydrogen bonding (N-H···O) stabilizes the crystal lattice.

Comparative Analysis of Synthesis Routes

Industrial-Scale Considerations

Patent WO2013120860A1 highlights xylene as the preferred solvent for acylation at 115°C, enabling rapid reaction kinetics (2–4 hours). Phase-transfer catalysts (e.g., benzoic acid) improve interfacial reactivity in biphasic systems .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound engages in reactions driven by its pyrazole core, carboxamide group, and ketone functionalities. Key reaction pathways include:

Nucleophilic Substitution

The carboxamide group undergoes nucleophilic attack at the carbonyl carbon. For example:

-

Hydrolysis : Reaction with aqueous HCl yields 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid and 4-amino-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.

Oxidation and Reduction

-

Oxidation : The ketone group (3-oxo) is resistant to further oxidation under mild conditions but forms diols when treated with strong oxidants like KMnO₄ in acidic media.

-

Reduction : The pyrazole ring remains stable, but the carboxamide can be reduced to amines using LiAlH₄:

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions, forming fused heterocycles :

Functional Group Reactivity

| Functional Group | Reactivity | Example Reaction |

|---|---|---|

| Carboxamide | Hydrolysis, alkylation, acylation | Forms carboxylic acids or esters under acidic/basic conditions |

| Pyrazole ring | Electrophilic substitution (e.g., nitration, halogenation) | Bromination at C4 position using Br₂/FeBr₃ |

| Ketone (3-oxo) | Knoevenagel condensation | Reacts with malononitrile to form α,β-unsaturated derivatives |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the pyrazole ring :

Structural Influences on Reactivity

Crystallographic data (e.g., dihedral angles of 49.11° between phenyl and pyrazole rings ) indicate steric hindrance that directs electrophiles to the less hindered C4 position. Hydrogen bonding (N–H⋯O: 2.89 Å ) stabilizes transition states in hydrolysis reactions.

Key Research Findings

-

Antimicrobial Activity : Derivatives show MIC values of 8–16 µg/mL against S. aureus and E. coli .

-

Thermal Stability : Decomposition occurs at 240–245°C, confirmed by TGA.

-

Solubility : Poor aqueous solubility (0.12 mg/mL) but highly soluble in DMSO (>50 mg/mL).

Reaction Optimization Data

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 4h | 82% | |

| Bromination | Br₂ (1.2 eq), FeBr₃, CH₂Cl₂, 0°C, 2h | 67% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h | 75% |

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods, including reactions involving hydrazones and other derivatives that yield pyrazole-based structures. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of the synthesized compounds.

Anticancer Activity

Recent studies have demonstrated that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide exhibits significant anticancer properties. For instance, it has shown effectiveness against various cancer cell lines with percent growth inhibitions (PGIs) ranging from moderate to high:

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

| MDA-MB-231 | 56.88 |

These results indicate that the compound could be further developed into a therapeutic agent for cancer treatment .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. In vitro studies suggest that this compound could serve as a lead for developing new anti-inflammatory drugs.

Antioxidant Activity

Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant properties of pyrazole derivatives have been explored extensively. Studies indicate that this compound can scavenge free radicals effectively, thus reducing oxidative damage .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, the anticancer efficacy of this compound was tested on multiple cell lines. The results highlighted its potential as a lead compound for further development into anticancer therapies .

Case Study 2: Molecular Docking Studies

Molecular docking studies have shown favorable interactions between the compound and various biological targets associated with cancer and inflammation. These studies provide insights into the mechanism of action and guide further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Key physical properties are inferred from related compounds:

- Key Trends :

Crystallographic and Hydrogen-Bonding Analysis

- Crystal Structures : and report hydrogen-bonding networks in related pyrazole-carboxamides, stabilizing their conformations. For example, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide forms N–H···O bonds between the amide and ketone groups .

- Graph Set Analysis : The target compound’s hydrogen-bonding patterns (e.g., R₂²(8) motifs) likely resemble those in , influencing crystal packing and stability .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by two pyrazole rings and various functional groups. Its molecular formula is with a molecular weight of approximately 450.545 g/mol .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:

- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The reported IC50 values were notably low, indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 0.01 |

| A549 | 0.39 |

2. Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The compound has shown promise in inhibiting pathways associated with inflammation, possibly through the modulation of cytokine release and inhibition of cyclooxygenase enzymes .

3. Analgesic Effects

The analgesic properties of this compound have been explored, with findings suggesting that it may act similarly to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting pain pathways .

4. Antioxidant Activity

The antioxidant capacity of pyrazoles has been documented, which may contribute to their protective effects against oxidative stress-related diseases .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Kinases : Compounds in this class often inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cancer progression and inflammation .

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Study on MCF7 Cells : A study demonstrated that a related pyrazole derivative significantly inhibited MCF7 cell proliferation with an IC50 value of 0.01 µM, showcasing its potential as a targeted therapy for breast cancer .

- A549 Cell Line Assessment : Another investigation reported that the compound induced apoptosis in A549 cells at concentrations as low as 0.39 µM, highlighting its effectiveness against lung cancer .

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative procedure involves mixing precursors (e.g., pyrazole-thiol derivatives) with alkyl halides in polar aprotic solvents like DMF, using K₂CO₃ as a base. Reaction conditions such as temperature (room temperature vs. reflux), stoichiometry of reagents (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate), and solvent choice significantly impact yield. For instance, DMF enhances solubility of intermediates, while K₂CO₃ facilitates deprotonation and nucleophilic attack . The chloroacetamide group in related analogs allows further functionalization, enabling diversification of the core structure .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Characterization involves:

- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and purity.

- X-ray crystallography: Single-crystal analysis reveals bond lengths (e.g., mean C–C = 0.007 Å), dihedral angles, and hydrogen-bonding networks. Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with unit cell parameters (a = 8.422 Å, b = 9.295 Å, c = 14.501 Å) are common for pyrazole derivatives . Data collection via CAD-4 diffractometers with MoKα radiation (λ = 0.71073 Å) ensures high-resolution structural elucidation .

Q. What are the key intermediates in its synthesis, and how are they optimized?

Methodological Answer: Key intermediates include pyrazole-thiols and chloroacetamide derivatives. Optimization involves:

- Purification: Column chromatography or recrystallization to isolate intermediates.

- Functional group stability: For example, protecting the formamide group during condensation reactions prevents undesired side reactions .

- Substituent effects: Methyl and propyl groups on the pyrazole ring enhance steric control, directing regioselectivity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict its biological interactions?

Methodological Answer:

- Docking studies: Software like AutoDock Vina evaluates binding affinities to target proteins (e.g., enzymes or receptors). Pyrazole carboxamides often exhibit hydrophobic interactions with active sites, guided by substituent bulk and polarity .

- DFT calculations: Gaussian09 or similar programs optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict electrostatic potential maps. These analyses correlate electronic properties with bioactivity .

- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) using CrystalExplorer, aiding in crystallographic validation .

Q. How do structural modifications at specific positions affect pharmacological activity?

Methodological Answer:

- Position 3 (propyl group): Longer alkyl chains (e.g., propyl vs. methyl) enhance lipophilicity, improving membrane permeability but potentially reducing solubility .

- Position 4 (carboxamide): Substitution with electron-withdrawing groups (e.g., nitrobenzenesulfonamide) increases electrophilicity, modulating enzyme inhibition .

- Crystal packing: Methyl and phenyl groups influence supramolecular architecture (e.g., dimeric vs. helical arrangements), affecting solid-state stability .

Q. How can researchers resolve contradictions in solubility or reactivity data across studies?

Methodological Answer:

- Comparative analysis: Replicate experiments under standardized conditions (solvent, temperature). For example, DMF vs. DMSO may alter solubility profiles .

- Advanced characterization: Use DSC/TGA to assess polymorphic forms, which can explain divergent solubility data .

- Mechanistic studies: Probe reaction pathways via LC-MS or in situ IR to identify intermediates that may cause variability in reactivity .

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability assays: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Pyrazole derivatives are typically stable at neutral pH but may hydrolyze under acidic/basic conditions .

- Light/thermal stability: Accelerated aging studies (40°C/75% RH) assess shelf-life. Crystalline forms often exhibit superior stability compared to amorphous phases .

- Metabolic stability: Liver microsome assays identify major metabolites, guiding structural tweaks to reduce susceptibility to CYP450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.